molecular formula C10H10F2O4 B12842179 Methyl 2,4-difluoro-3,5-dimethoxybenzoate

Methyl 2,4-difluoro-3,5-dimethoxybenzoate

Cat. No.: B12842179
M. Wt: 232.18 g/mol
InChI Key: CSVPSEYKQARKJI-UHFFFAOYSA-N
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Description

Methyl 2,4-difluoro-3,5-dimethoxybenzoate is an organic compound with the molecular formula C10H10F2O4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atoms at positions 3 and 5 are replaced by methoxy groups. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-difluoro-3,5-dimethoxybenzoate typically involves the esterification of 2,4-difluoro-3,5-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-difluoro-3,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 2,4-difluoro-3,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2,4-difluoro-3,5-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dimethoxybenzoate: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.

    Methyl 3,5-dimethoxybenzoate: Similar structure but with different substitution pattern, leading to variations in chemical properties.

    Methyl 2,4-difluorobenzoate: Lacks the methoxy groups, affecting its overall reactivity and applications.

Uniqueness

Methyl 2,4-difluoro-3,5-dimethoxybenzoate is unique due to the presence of both fluorine and methoxy groups on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10F2O4

Molecular Weight

232.18 g/mol

IUPAC Name

methyl 2,4-difluoro-3,5-dimethoxybenzoate

InChI

InChI=1S/C10H10F2O4/c1-14-6-4-5(10(13)16-3)7(11)9(15-2)8(6)12/h4H,1-3H3

InChI Key

CSVPSEYKQARKJI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)OC)F)OC)F

Origin of Product

United States

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